2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a unique combination of furan, pyridine, triazole, and acetamide groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting furan-2-carboxylic acid hydrazide with ammonium thiocyanate in the presence of hydrochloric acid, followed by cyclization with potassium hydroxide.
Attachment of the Pyridine Group: The pyridine group is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridine derivative under basic conditions.
Formation of the Acetamide Group: The final step involves the reaction of the triazole-pyridine intermediate with 4-methylphenylacetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation Products: Oxidized derivatives of the furan and pyridine rings
Reduction Products: Reduced triazole derivatives
Substitution Products: Substituted acetamide derivatives
Scientific Research Applications
2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Furan-2-ylmethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
- 5-Furan-2-yl-4H-1,2,4-triazole-3-thiol
- Pyrimidine-derived indole ribonucleosides
Uniqueness
2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structural complexity allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C21H19N5O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19N5O2S/c1-15-6-8-17(9-7-15)23-19(27)14-29-21-25-24-20(16-4-2-10-22-12-16)26(21)13-18-5-3-11-28-18/h2-12H,13-14H2,1H3,(H,23,27) |
InChI Key |
BNHFUPQNDWILNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4 |
Origin of Product |
United States |
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